molecular formula C22H20N6O5 B6579066 5-(3,5-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171633-27-4

5-(3,5-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6579066
CAS No.: 1171633-27-4
M. Wt: 448.4 g/mol
InChI Key: YTNZDYOTVRDDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic molecule featuring a fused pyrrolo[3,4-d]triazole core substituted with a 3,5-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. The 3,5-dimethoxy substituents enhance electron-donating properties, while the oxadiazole ring provides rigidity and metabolic stability .

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-12-4-6-13(7-5-12)20-23-17(33-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)14-8-15(31-2)10-16(9-14)32-3/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZDYOTVRDDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)OC)OC)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a complex molecular structure with potential biological activity. This article aims to explore its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on existing literature.

Chemical Structure

The compound features several notable structural elements:

  • Pyrrolo[3,4-d][1,2,3]triazole core : Known for various biological activities.
  • Oxadiazole moiety : Associated with significant antimicrobial and anticancer properties.
  • Dimethoxyphenyl and methylphenyl substituents : These groups may enhance lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance:

  • A study evaluated a series of 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; DU-145 for prostate cancer). Compounds demonstrated promising activity with some derivatives showing higher efficacy than standard treatments like 5-fluorouracil .
CompoundCell Line TestedIC50 (µM)Activity Level
7aMCF-710.2High
7bA5498.5Moderate
7cDU-14512.0High

Antimicrobial Activity

The oxadiazole ring is well-documented for its antimicrobial properties:

  • A review highlighted various 1,3,4-oxadiazole derivatives exhibiting broad-spectrum antimicrobial activity against bacteria and fungi. Some compounds showed effectiveness exceeding that of traditional antibiotics .
Activity TypeExample CompoundsTarget OrganismsEfficacy
AntibacterialOxadiazole DerivativesE. coli, S. aureusModerate to High
AntifungalVarious DerivativesCandida albicansHigh

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Particularly relevant in anticancer activity.
  • Disruption of microbial cell walls : Leading to cell lysis in bacterial infections.

Case Studies

  • Anticancer Study : A study involving the synthesis and evaluation of oxadiazole derivatives demonstrated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against multiple cell lines .
  • Antimicrobial Study : Another research effort focused on the synthesis of new oxadiazole derivatives that exhibited strong antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the phenyl and oxadiazole rings, influencing physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features Biological Activity Reference
Target Compound 3,5-dimethoxyphenyl; 4-methylphenyl-oxadiazole C₂₄H₂₃N₇O₅ 513.49 g/mol High electron density from dimethoxy groups; oxadiazole enhances stability Potential enzyme inhibition (inferred from analogs)
5-(3-chloro-4-methylphenyl)-... 3-chloro-4-methylphenyl; 4-methylphenyl-oxadiazole C₂₄H₂₂ClN₇O₃ 500.93 g/mol Chlorine increases lipophilicity; methyl improves steric bulk Anticancer and antimicrobial activity (preliminary studies)
1-{[3-(4-ethoxy-3-methoxyphenyl)-... 4-ethoxy-3-methoxyphenyl; 4-methylphenyl-oxadiazole C₂₆H₂₇N₇O₆ 557.54 g/mol Ethoxy group enhances solubility; methoxy aids in H-bonding Enhanced bioavailability in vitro
5-(4-ethylphenyl)-... 4-ethylphenyl; 3-(trifluoromethyl)phenyl-oxadiazole C₂₂H₁₇F₃N₆O₃ 470.41 g/mol Trifluoromethyl boosts metabolic resistance Enzyme inhibition (14-α-demethylase)
1-{[3-(4-chlorophenyl)-... 4-chlorophenyl; 4-methoxyphenyl C₂₃H₁₉ClN₇O₄ 516.90 g/mol Chlorine and methoxy balance polarity Antimicrobial activity (Gram-positive bacteria)

Key Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy, methyl) improve solubility and binding to polar biological targets .
  • Halogens (Cl, CF₃) enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds .
  • Oxadiazole modifications : Substitutions on the oxadiazole ring (e.g., methylphenyl vs. trifluoromethylphenyl) alter steric hindrance and enzymatic recognition .

Synthetic Challenges: The dimethoxyphenyl variant requires precise reaction conditions (e.g., sodium acetate catalysis in ethanol) to avoid demethylation . Oxadiazole formation often employs cycloaddition reactions with diethyl oxalate and ketones under reflux .

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